molecular formula C19H25N3O2S B14931755 1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Cat. No.: B14931755
M. Wt: 359.5 g/mol
InChI Key: NEYXMKGPUGSNLE-UHFFFAOYSA-N
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Description

1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridylmethyl intermediate: This can be achieved by reacting 4-pyridylmethyl chloride with a suitable base.

    Sulfonylation: The intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Piperazine coupling: Finally, the sulfonylated intermediate is coupled with piperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other parts of the molecule.

    Substitution: The pyridyl and sulfonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridyl or sulfonyl moieties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE would depend on its specific biological target. Generally, compounds of this type might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of the pyridyl and sulfonyl groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Pyridylmethyl)piperazine: Lacks the sulfonyl group, potentially less active in certain biological assays.

    4-[(2,4,5-Trimethylphenyl)sulfonyl]piperazine: Lacks the pyridyl group, might have different chemical and biological properties.

Uniqueness

1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE is unique due to the combination of the pyridyl and sulfonyl groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H25N3O2S/c1-15-12-17(3)19(13-16(15)2)25(23,24)22-10-8-21(9-11-22)14-18-4-6-20-7-5-18/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

NEYXMKGPUGSNLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3)C

Origin of Product

United States

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